molecular formula C21H42O6S2 B14574532 Bis(2-ethylhexyl) cyclopentane-1,3-disulfonate CAS No. 61660-43-3

Bis(2-ethylhexyl) cyclopentane-1,3-disulfonate

Cat. No.: B14574532
CAS No.: 61660-43-3
M. Wt: 454.7 g/mol
InChI Key: CSXDURIASIXUOU-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) cyclopentane-1,3-disulfonate: is a chemical compound characterized by its unique structure, which includes a cyclopentane ring substituted with two sulfonate groups and two 2-ethylhexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl) cyclopentane-1,3-disulfonate typically involves the sulfonation of cyclopentane derivatives followed by esterification with 2-ethylhexanol. The reaction conditions often require the use of strong acids such as sulfuric acid or para-toluenesulfonic acid to facilitate the sulfonation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the sulfonation and esterification reactions .

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) cyclopentane-1,3-disulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or sulfide compounds .

Scientific Research Applications

Bis(2-ethylhexyl) cyclopentane-1,3-disulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bis(2-ethylhexyl) cyclopentane-1,3-disulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonate groups can form strong ionic interactions with positively charged sites on proteins, while the 2-ethylhexyl groups provide hydrophobic interactions that enhance the compound’s binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Bis(2-ethylhexyl) phthalate
  • Diisononyl phthalate
  • Di-2-propyl heptyl phthalate
  • Diisodecyl phthalate
  • 1,2-cyclohexane dicarboxylic acid diisononyl ester
  • Dioctyl terephthalate
  • Citrate esters

Comparison: Bis(2-ethylhexyl) cyclopentane-1,3-disulfonate is unique due to its cyclopentane ring structure and the presence of two sulfonate groups, which differentiate it from other similar compounds that typically contain phthalate or terephthalate structures. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications where other compounds may not be as effective .

Properties

CAS No.

61660-43-3

Molecular Formula

C21H42O6S2

Molecular Weight

454.7 g/mol

IUPAC Name

bis(2-ethylhexyl) cyclopentane-1,3-disulfonate

InChI

InChI=1S/C21H42O6S2/c1-5-9-11-18(7-3)16-26-28(22,23)20-13-14-21(15-20)29(24,25)27-17-19(8-4)12-10-6-2/h18-21H,5-17H2,1-4H3

InChI Key

CSXDURIASIXUOU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COS(=O)(=O)C1CCC(C1)S(=O)(=O)OCC(CC)CCCC

Origin of Product

United States

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